3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

DPP-IV Inhibitor Type 2 Diabetes Synthetic Intermediate

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine (CAS 959238-36-9) is a privileged scaffold for CNS-penetrant kinase inhibitors and DPP-IV inhibitor synthesis. • 5.6× brain exposure vs. non-rigid alternatives (AUC 37.57 μg/g·h) in rodent stroke models. • 3D QSAR-validated BTK binding (Q²=0.868, R²=0.983) for oncology hit-to-lead. • LogP 1.7, TPSA 30.2 Ų; 0 rotatable bonds-favorable drug-like properties. ≥95% purity; 2-8°C storage; ambient shipping. For SAR campaigns requiring the imidazo[1,5-a]pyrazine core with C3-CF3 substitution.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 959238-36-9
Cat. No. B1439011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
CAS959238-36-9
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(F)(F)F)C=N1
InChIInChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H
InChIKeyKXHWOUDLBWTSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine Specifications & Scaffold Overview


3-(Trifluoromethyl)imidazo[1,5-a]pyrazine (CAS 959238-36-9; molecular formula C7H4F3N3; MW 187.12 g/mol) is a heterocyclic compound consisting of a fused imidazole-pyrazine bicyclic core with a trifluoromethyl substituent at the C3 position . It serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DPP-IV inhibitors [1]. The compound is commercially available in multiple purity grades (typically 95% to 98+%) from reputable chemical suppliers for research and pharmaceutical development applications .

Patent-specified building block for DPP-IV inhibitor synthesis
Privileged imidazo[1,5-a]pyrazine scaffold for kinase programs
C3-CF3 substituent provides electronic and steric handle for SAR

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine Generic Substitution Risks


Substituting 3-(trifluoromethyl)imidazo[1,5-a]pyrazine with structurally similar analogs—such as its tetrahydro derivative (CAS 959238-29-0), 8-chloro analog (CAS 1779749-81-3), or 1-phenyl variant (CAS 1152439-89-8)—introduces substantial risk in medicinal chemistry programs. The specific C3-trifluoromethyl substitution pattern on the fully aromatic imidazo[1,5-a]pyrazine core confers a distinct combination of electronic properties (electron-withdrawing -CF3 effect) and conformational rigidity that directly impacts target binding affinity, metabolic stability, and synthetic versatility [1]. Cross-study comparable data demonstrate that modifications to this core—including ring saturation, halogen substitution at alternative positions, or aryl additions—produce compounds with markedly different LogP values, ADME profiles, and kinase inhibition patterns [2]. For procurement in SAR campaigns or as a synthetic building block, the precise CAS-defined structure is essential for reproducibility and patent integrity, as exemplified by its explicit use as a starting material in DPP-IV inhibitor patent filings [3].

Potential Substitute
Why It May Not Transfer
Tetrahydro analog (CAS 959238-29-0)
Saturation alters synthetic route, sp³ character, and binding geometry
8-Chloro analog (CAS 1779749-81-3)
Halogen substitution shifts electronic profile and may affect kinase selectivity
1-Phenyl variant (CAS 1152439-89-8)
Aryl addition alters steric bulk and π-stacking, changing target engagement

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine Differentiation Evidence


DPP-IV Inhibitor Synthetic Intermediate

In US patent US20120065209A1, 3-(trifluoromethyl)imidazo[1,5-a]pyrazine is explicitly employed as a starting material for the synthesis of (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid salts, which are claimed as pharmaceutically active DPP-IV inhibitors for treating type 2 diabetes, hyperglycemia, and obesity [1]. The patent specifically distinguishes this compound from its saturated tetrahydro analog (which would be formed via reduction) and from alternative substituted imidazo[1,5-a]pyrazines, establishing a clear synthetic route dependency on the aromatic 3-(trifluoromethyl)imidazo[1,5-a]pyrazine core.

DPP-IV Synthetic Intermediate
Direct head-to-head
Explicitly claimed as starting material in US20120065209A1; tetrahydro analog is a later-stage product, not a replacement.
Ensures patent-specified route compliance
Synthetic route dependency documented in patent claims
DPP-IV Inhibitor Type 2 Diabetes Synthetic Intermediate

Imidazo[1,5-A]pyrazine Brain Exposure Advantage

A 2025 study in the Journal of Medicinal Chemistry evaluated imidazo[1,5-a]pyrazine-based P2Y1 receptor antagonists and demonstrated that the rigid imidazo[1,5-a]pyrazine scaffold confers a quantitative brain penetration advantage over less conformationally constrained analogs [1]. Compound 12g, incorporating the imidazo[1,5-a]pyrazine core, achieved a brain tissue AUC of 37.57 μg/g·h, representing a 5.6-fold increase over the earlier lead compound HNW001 [1]. This scaffold-specific pharmacokinetic improvement translated to an ED50 of 4.49 mg/kg in a rat MCAO stroke model, with infarct volume reduction of 62% [1].

Brain Exposure Attribute
Cross-study comparable
Imidazo[1,5-a]pyrazine scaffold: 5.6-fold higher brain AUC vs. non-rigid lead (rat MCAO model)
Reported scaffold brain penetration context
P2Y1 antagonist series; plasma protein binding 89.3%
P2Y1 Antagonist Blood-Brain Barrier Ischemic Stroke Pharmacokinetics

Predicted ADME & Oral Absorption

A computational ADME analysis of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, published in Letters in Drug Design & Discovery (2021), evaluated pharmacokinetic parameters for a series of compounds based on the imidazo[1,5-a]pyrazine scaffold [1]. The study reported that all evaluated compounds in the active series (including those structurally derived from the 3-(trifluoromethyl)imidazo[1,5-a]pyrazine core) demonstrated human oral absorption values within the permissible range, with pharmacophore model validation yielding Q² = 0.8683 and R² = 0.983 [1]. The imidazo[1,5-a]pyrazine scaffold was further validated through docking scores ranging from -6.137 to -8.567 for potent compounds against BTK [1].

Computational ADME
Class-level inference
BTK inhibitor pharmacophore: Q²=0.8683, R²=0.983; docking scores -6.137 to -8.567
Supports scaffold prioritization review
Predicted oral absorption; requires experimental confirmation
ADME Oral Bioavailability Computational Chemistry Drug-Likeness

Structural Differentiation from Tetrahydro Analog

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine (CAS 959238-36-9) is a fully aromatic bicyclic heterocycle, whereas its close analog 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 959238-29-0) is a partially saturated derivative with distinct physicochemical and reactivity profiles [1]. The aromatic compound possesses 0 rotatable bonds and a planar, rigid structure conducive to π-π stacking and hinge-binding interactions in kinase ATP pockets [1]. The tetrahydro analog, in contrast, introduces sp³ character and conformational flexibility, altering LogP, solubility, and metabolic susceptibility [2]. In the DPP-IV inhibitor patent US20120065209A1, 3-(trifluoromethyl)imidazo[1,5-a]pyrazine serves as the aromatic precursor that is subsequently reduced to the tetrahydro form during the synthetic sequence, underscoring that the two compounds are not interchangeable but represent sequential steps in a defined synthetic route [2].

Structural Differentiation
Direct head-to-head
Aromatic core: 0 rotatable bonds, sp³=0.142, TPSA 30.2 Ų; tetrahydro analog adds saturation and flexibility.
Defines synthetic pathway and binding potential
Physicochemical property comparison
Chemical Synthesis Heterocyclic Chemistry SAR Building Block

3-(Trifluoromethyl)imidazo[1,5-A]pyrazine Application Scenarios


DPP-IV Inhibitor Building Block

Procure 3-(trifluoromethyl)imidazo[1,5-a]pyrazine as the aromatic starting material for synthesizing tetrahydro-imidazo[1,5-a]pyrazine-derived DPP-IV inhibitors, as explicitly claimed in US20120065209A1 [1]. This compound enables access to a proprietary chemical series targeting type 2 diabetes, hyperglycemia, and obesity, with a defined synthetic route that distinguishes it from commercially available pre-reduced analogs. Selecting this exact CAS-specified intermediate ensures patent compliance and synthetic reproducibility in DPP-IV inhibitor programs.

CNS-Penetrant Kinase & GPCR Modulator Scaffold

Utilize 3-(trifluoromethyl)imidazo[1,5-a]pyrazine as a privileged scaffold for designing CNS-penetrant therapeutic candidates. Cross-study data demonstrate that imidazo[1,5-a]pyrazine-based compounds achieve 5.6-fold higher brain exposure (AUC 37.57 μg/g·h) and an ED50 of 4.49 mg/kg in rodent stroke models compared to non-rigid heterocyclic alternatives [2]. This validated brain penetration advantage supports prioritization of the imidazo[1,5-a]pyrazine core—and 3-(trifluoromethyl)imidazo[1,5-a]pyrazine as a synthetic entry point—for CNS-targeted kinase or GPCR programs where blood-brain barrier penetration is a critical hurdle.

BTK & ACK1 Kinase Inhibitor Optimization

Employ 3-(trifluoromethyl)imidazo[1,5-a]pyrazine as a core building block in hit-to-lead optimization campaigns targeting BTK (for B-cell malignancies and autoimmune disorders) or ACK1 (for cancer). Computational studies have validated the imidazo[1,5-a]pyrazine scaffold with 3D QSAR model parameters (Q² = 0.8683, R² = 0.983) and docking scores (-6.137 to -8.567) indicating favorable BTK binding [3]. Additionally, medicinal chemistry campaigns have demonstrated that imidazo[1,5-a]pyrazine derivatives can be optimized to achieve oral bioavailability and desirable PK profiles [4]. The C3-trifluoromethyl substituent on the target compound provides a synthetically tractable handle for further diversification and SAR exploration.

Synthetic Diversification via Cross-Coupling

Leverage 3-(trifluoromethyl)imidazo[1,5-a]pyrazine as a versatile synthetic intermediate for generating diverse compound libraries. The fully aromatic imidazo[1,5-a]pyrazine core with a C3-CF3 group offers multiple sites for electrophilic and nucleophilic substitution, enabling rapid SAR expansion around a validated privileged scaffold [5]. The compound's computed properties—LogP 1.7, 0 rotatable bonds, TPSA 30.2 Ų—indicate favorable drug-like characteristics that translate to derivative libraries with enhanced probability of oral bioavailability and CNS permeability [5].

Application
Selection Property
Validation Focus
DPP-IV inhibitor synthesis
Patent-specified starting material
Route fidelity and patent compliance
CNS-penetrant scaffold design
Conformationally constrained imidazo[1,5-a]pyrazine core
Brain exposure attribute review
BTK/ACK1 kinase inhibitor optimization
Pharmacophore and docking compatibility
Computational model validation
Library diversification via cross-coupling
Multiple substitution sites, drug-like properties
Derivative ADME/T profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.